molecular formula C9H11ClO2S B13232841 1-Phenylpropane-1-sulfonyl chloride

1-Phenylpropane-1-sulfonyl chloride

Cat. No.: B13232841
M. Wt: 218.70 g/mol
InChI Key: CLVIZCPYUDDZIV-UHFFFAOYSA-N
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Description

1-Phenylpropane-1-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a propane chain, which is further bonded to a sulfonyl chloride group. This compound is significant in organic synthesis and various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropane with chlorosulfonic acid under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the continuous flow synthesis method is often employed. This method uses N-chloroamides as reagents and involves oxidative chlorination. The process is optimized for high yield and safety, avoiding thermal runaway reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied.

Major Products:

Scientific Research Applications

1-Phenylpropane-1-sulfonyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Phenylpropane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Phenylpropane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the production of various chemicals and pharmaceuticals .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

1-phenylpropane-1-sulfonyl chloride

InChI

InChI=1S/C9H11ClO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

CLVIZCPYUDDZIV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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